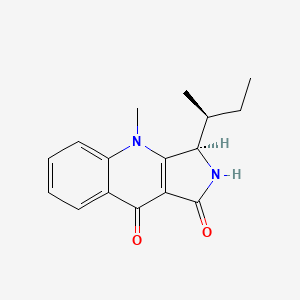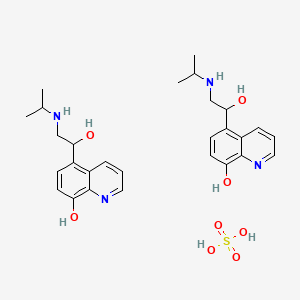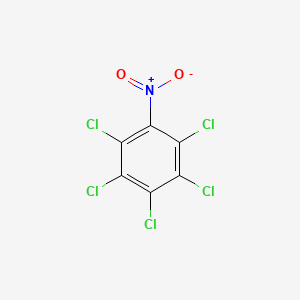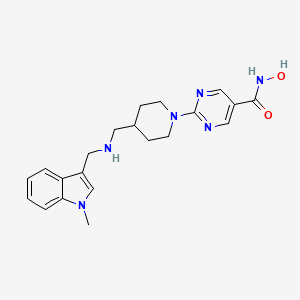![molecular formula C17H26N4O3 B1680469 [2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B1680469.png)
[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate
Übersicht
Beschreibung
SA 47 ist ein selektiver und effektiver Inhibitor der Fettsäureamidhydrolase und Carbamat. Es hat die Summenformel C₁₇H₂₆N₄O₃ und ein Molekulargewicht von 334,41 g/mol . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da sie bestimmte Enzyme hemmen kann, was sie in verschiedenen Bereichen wie Neurowissenschaften und Pharmakologie wertvoll macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SA 47 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Der Syntheseweg beinhaltet typischerweise:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um das Grundgerüst der Verbindung zu bilden.
Einführung funktioneller Gruppen: Spezielle Reagenzien werden verwendet, um funktionelle Gruppen wie Amide und Carbamate einzuführen. Dieser Schritt erfordert oft eine präzise Kontrolle von Temperatur und pH-Wert, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Reinigung: Das Endprodukt wird durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um die für Forschungsanwendungen erforderliche Reinheit zu erreichen.
Industrielle Produktionsmethoden
In einem industriellen Umfeld würde die Produktion von SA 47 die Skalierung des Laborsyntheseprozesses beinhalten. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die industrielle Produktion kann auch kontinuierliche Prozesse umfassen, um die Effizienz zu verbessern und die Kosten zu senken.
Wirkmechanismus
Target of Action
SA 47, also known as N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, is a selective and potent inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an integral membrane protein that breaks down fatty acid amides, including anandamide, a neurotransmitter involved in pain sensation, mood, and memory .
Mode of Action
SA 47 interacts with FAAH, inhibiting its activity . This inhibition prevents the breakdown of fatty acid amides, leading to an increase in their concentrations. The elevated levels of these compounds, particularly anandamide, can then interact with their respective receptors, leading to various physiological effects .
Biochemical Pathways
The primary biochemical pathway affected by SA 47 is the endocannabinoid system . By inhibiting FAAH, SA 47 increases the concentration of anandamide, a key endocannabinoid. Anandamide can bind to cannabinoid receptors, influencing various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
While specific pharmacokinetic data for SA 47 is not readily available, the general principles of pharmacokinetics apply. These include absorption, distribution, metabolism, and excretion (ADME). The compound’s ADME properties would impact its bioavailability, determining how much of the drug reaches the target site to exert its effect .
Result of Action
The inhibition of FAAH by SA 47 leads to an increase in anandamide levels. This results in enhanced activation of cannabinoid receptors, which can lead to various effects depending on the specific receptor and its location. These effects can include pain relief, mood elevation, and enhanced memory .
Action Environment
The action of SA 47 can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect FAAH or cannabinoid receptors could potentially alter the effectiveness of SA 47. Additionally, individual variations in FAAH expression or function could also influence the compound’s efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SA 47 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of appropriate starting materials under controlled conditions to form the basic skeleton of the compound.
Functional Group Introduction: Specific reagents are used to introduce functional groups such as amides and carbamates. This step often requires precise control of temperature and pH to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity for research applications.
Industrial Production Methods
In an industrial setting, the production of SA 47 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Arten von Reaktionen
SA 47 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Gängige Reagenzien sind Halogene und Nukleophile.
Gängige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in sauren Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogene in Gegenwart eines Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren ergeben, während die Reduktion Alkohole oder Amine ergeben kann.
Wissenschaftliche Forschungsanwendungen
SA 47 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz verwendet, um Enzyminhibition und Reaktionsmechanismen zu untersuchen.
Biologie: Wird in Studien eingesetzt, die sich mit Enzymaktivität und Stoffwechselwegen befassen.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Prozesse eingesetzt.
Wirkmechanismus
SA 47 entfaltet seine Wirkung, indem es die Fettsäureamidhydrolase hemmt, ein Enzym, das am Abbau von Fettsäureamiden beteiligt ist. Diese Hemmung führt zu erhöhten Spiegeln von Fettsäureamiden, die verschiedene physiologische Prozesse modulieren können. Zu den molekularen Zielstrukturen gehört das aktive Zentrum des Enzyms, an das SA 47 bindet und den Zugang des Substrats verhindert.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
URB597: Ein weiterer Fettsäureamidhydrolase-Inhibitor mit einer anderen chemischen Struktur.
PF-04457845: Ein potenter und selektiver Inhibitor der Fettsäureamidhydrolase.
JZL184: Ein Inhibitor der Monoacylglycerol-Lipase, ein weiteres Enzym, das am Lipidstoffwechsel beteiligt ist.
Einzigartigkeit von SA 47
SA 47 ist einzigartig aufgrund seiner hohen Selektivität und Potenz als Inhibitor der Fettsäureamidhydrolase. Im Gegensatz zu einigen anderen Inhibitoren hat es minimale Off-Target-Effekte, was es zu einem wertvollen Werkzeug in Forschungsumgebungen macht.
Wenn Sie weitere Fragen haben oder weitere Details benötigen, können Sie sich gerne an uns wenden!
Eigenschaften
IUPAC Name |
[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYCMGWPPRTNKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of SA47?
A1: SA47 acts as a potent glucocorticoid receptor agonist and P-glycoprotein inhibitor. [] It binds to the glucocorticoid receptor, mimicking the effects of natural glucocorticoids, and also interacts with P-glycoprotein, inhibiting its drug efflux activity. []
Q2: What are the potential applications of SA47 in cancer treatment?
A2: SA47's dual action as a glucocorticoid receptor agonist and P-glycoprotein inhibitor makes it a promising candidate for treating lymphoid malignancies. [] By inhibiting P-glycoprotein, SA47 can potentially overcome drug resistance mechanisms in cancer cells that overexpress this protein, enhancing the efficacy of chemotherapy regimens using anthracyclines, glucocorticoids, and Vinca alkaloids. []
Q3: How does SA47 compare in potency to other glucocorticoid receptor agonists?
A3: SA47 exhibits potency comparable to verapamil in its ability to inhibit human P-glycoprotein. [] Further research is needed to directly compare its glucocorticoid receptor agonist activity with other steroids like dexamethasone and prednisolone. []
Q4: Has SA47 been investigated in any clinical trials?
A4: While preclinical data suggests potential benefits of SA47 in cancer treatment, there is no published information available regarding clinical trials involving this compound.
Q5: Is there any evidence suggesting SA47's use could improve the effectiveness of other drugs?
A5: Yes, preclinical studies suggest that substituting conventional glucocorticoids like dexamethasone or prednisolone with SA47 in chemotherapy regimens could be beneficial. [] This is because SA47 can inhibit P-glycoprotein, potentially overcoming drug resistance in lymphoma and leukemia cells. []
Q6: Are there any studies examining the tissue distribution or pharmacokinetic profile of SA47?
A6: Currently, there is limited publicly available information regarding the tissue distribution, pharmacokinetic profile, or metabolic fate of SA47.
Q7: Has SA47 demonstrated any activity in in vitro or in vivo models of disease?
A7: While the exact details are not available in the provided literature, SA47 has shown potential in overcoming drug resistance in preclinical models of lymphoid malignancies. [] This suggests it has demonstrated some level of in vitro or in vivo activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

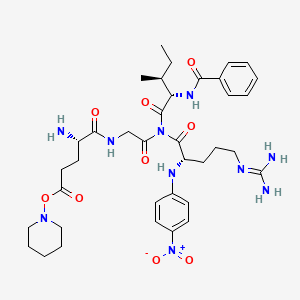
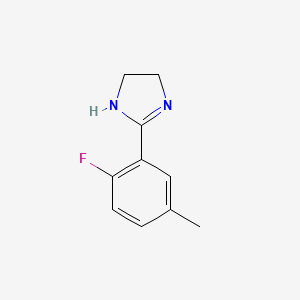
![[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate](/img/structure/B1680390.png)
![N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide](/img/structure/B1680391.png)
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B1680392.png)

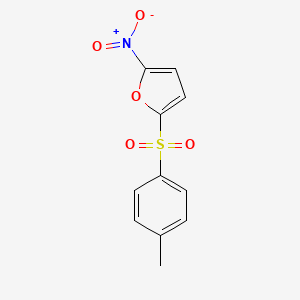
![Naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B1680397.png)

